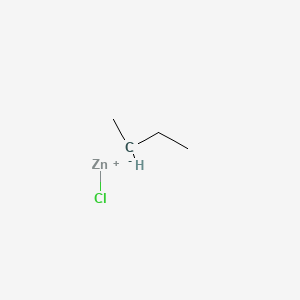
butane;chlorozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane;chlorozinc(1+) is a compound that combines butane, a simple alkane with the formula C₄H₁₀, and chlorozinc(1+), a cationic form of zinc chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butane;chlorozinc(1+) typically involves the reaction of butane with zinc chloride under specific conditions. One common method is the chlorination of butane to form chlorobutane, followed by the reaction with zinc chloride to form the desired compound. The reaction conditions often include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the chlorination process.
Catalysts: Catalysts such as dimethyl sulfoxide (DMSO) can be used to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of butane;chlorozinc(1+) may involve large-scale chlorination reactors where butane is continuously fed and reacted with chlorine gas in the presence of zinc chloride. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Butane;chlorozinc(1+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it back to its constituent elements.
Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include oxygen and peroxides.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution Reagents: Halogenating agents like chlorine or bromine are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanol or butanoic acid, while substitution reactions can produce various halogenated butanes .
Aplicaciones Científicas De Investigación
Butane;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound’s reactivity makes it useful in biochemical studies involving enzyme-catalyzed reactions.
Medicine: Research is ongoing into its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism by which butane;chlorozinc(1+) exerts its effects involves the interaction of the zinc cation with various molecular targets. The zinc ion can coordinate with electron-rich sites on organic molecules, facilitating reactions such as nucleophilic substitution and electrophilic addition. These interactions are crucial for the compound’s role in catalysis and organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Butane: A simple alkane with similar structural properties but lacking the reactivity imparted by the zinc cation.
Chlorobutane: A halogenated derivative of butane, which shares some reactivity but differs in its applications and chemical behavior.
Zinc Chloride: A common reagent in organic synthesis, used for its catalytic properties .
Uniqueness
Butane;chlorozinc(1+) is unique due to the combination of butane’s hydrocarbon structure with the reactivity of the zinc cation. This dual nature allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
74133-06-5 |
|---|---|
Fórmula molecular |
C4H9ClZn |
Peso molecular |
157.9 g/mol |
Nombre IUPAC |
butane;chlorozinc(1+) |
InChI |
InChI=1S/C4H9.ClH.Zn/c1-3-4-2;;/h3H,4H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
AOBPAYVYVWNNMC-UHFFFAOYSA-M |
SMILES canónico |
CC[CH-]C.Cl[Zn+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


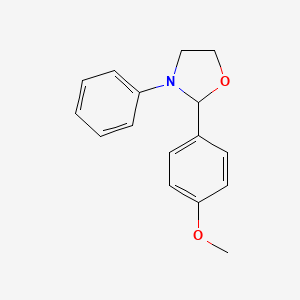

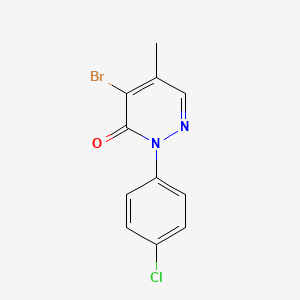
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
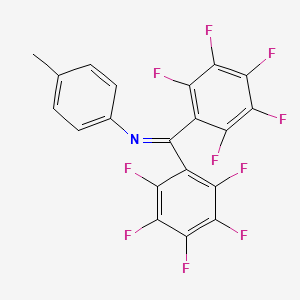
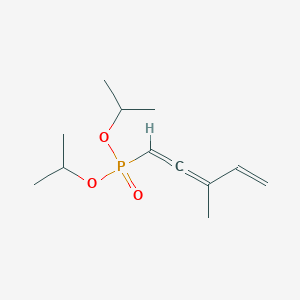


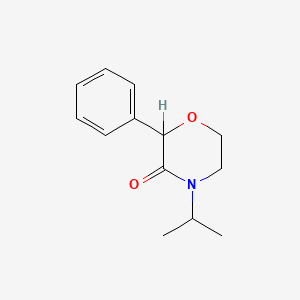
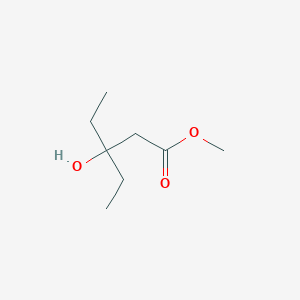
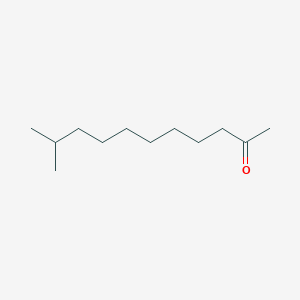
![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
![[(E)-(1-amino-2,2,2-trichloroethylidene)amino] N-(4-ethoxyphenyl)carbamate](/img/structure/B14458002.png)
